4-氨基异噻唑-3-羧酸盐酸盐

描述

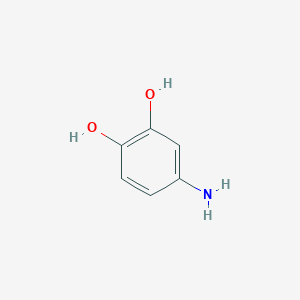

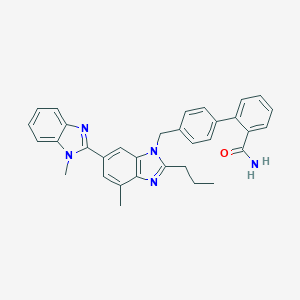

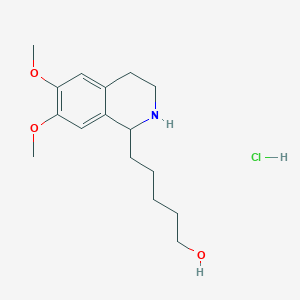

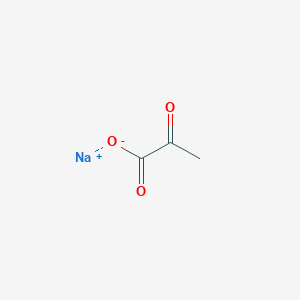

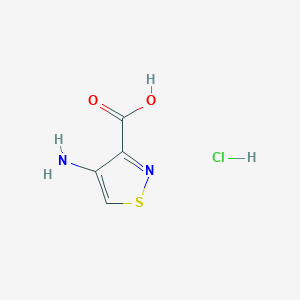

4-Aminoisothiazole-3-carboxylic acid hydrochloride is a derivative of isothiazole, a heterocyclic compound containing both nitrogen and sulfur within a five-membered ring. This compound is of interest due to its potential in synthesizing biologically active molecules, particularly those with psychotropic and cytostatic activities .

Synthesis Analysis

The synthesis of isothiazole derivatives, such as 4-hydroxyisothiazoles, can be achieved through the reaction of α-amino ketones with thionyl chloride or sulfur monochloride. This method represents a novel approach to cyclization, forming the isothiazole ring. The use of polar solvents like dimethylformamide (DMF) is preferred for this reaction, as nonpolar solvents like benzene are less effective unless a small amount of DMF is added .

In a related synthesis, 3-methyl-5-aminoisothiazolo-4-carboxylic acid reacts with chlorides of chloroacetic and chloropropionic acids to yield chloroacetyl- and chloropropionylisothiazolo-4-carboxylic acids. These intermediates can further react with amines to produce aminoacetyl and aminopropionyl derivatives. Additionally, iodoacetyloaminoisothiazolo-4-carboxylic acid can be converted into other derivatives through reactions with ammonia, isocyanates, and isothiocyanates .

Molecular Structure Analysis

The molecular structure of 4-aminoisothiazole-3-carboxylic acid hydrochloride is characterized by the presence of an isothiazole ring, which is a five-membered ring containing both nitrogen and sulfur atoms. The specific position of the amino group and the carboxylic acid moiety on the ring is crucial for the compound's reactivity and potential biological activity .

Chemical Reactions Analysis

Isothiazole derivatives can undergo various chemical reactions, leading to the formation of different functional groups. For instance, the reaction with chlorides of chloroacetic and chloropropionic acids leads to the formation of chloroacetyl and chloropropionyl groups, respectively. These groups can then react with amines to form new amide bonds, expanding the chemical diversity of the isothiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminoisothiazole-3-carboxylic acid hydrochloride are influenced by the functional groups attached to the isothiazole ring. The presence of the amino group and the carboxylic acid moiety contributes to the compound's solubility, reactivity, and potential interaction with biological targets. The polar nature of these groups may also affect the compound's solubility in various solvents, which is important for its synthesis and application in further chemical reactions .

科研应用

合成和表征

4-氨基异噻唑-3-羧酸盐酸盐是合成化学领域中的重要化合物。它已被用于合成各种具有生物活性的化合物,如三唑基骨架,这对于肽类模拟物和其他治疗剂的开发至关重要(Ferrini et al., 2015)。此外,它还参与了3-氨基-1,2,4-三唑的合成,为创造具有潜在应用于药物发现的多样化化合物提供了途径(Yu, Ostresh, & Houghten, 2003)。

材料科学和聚合物化学

在材料科学中,4-氨基异噻唑的衍生物已被用于制备热致液晶聚酯,表明它们在开发具有独特性能的新型聚合材料中的相关性(Kricheldorf & Thomsen, 1992)。

缓蚀

研究探讨了4-氨基异噻唑衍生物作为缓蚀剂的应用,特别是在保护金属在酸性环境中的应用。这种应用在工业过程中至关重要,因为腐蚀可能导致重大的材料和财务损失(Bentiss et al., 2009)。

潜在的生物活性

已对异噻唑衍生物的合成和生物活性进行了研究,包括基于4-氨基异噻唑-3-羧酸盐酸盐的化合物。这些化合物已被检验其对循环系统的影响,展示了与这种化学物质相关的广泛生物研究(Burak & Machoń, 1992)。

药物设计和生物同位素

在药物化学领域,4-氨基异噻唑衍生物已被用于设计新型药物。它们已被用于生物同位素调节和骨架跳跃方法,表明它们在模拟或替代药理活性分子中的关键功能团方面的多功能性(Pippione et al., 2015)。

未来方向

性质

IUPAC Name |

4-amino-1,2-thiazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.ClH/c5-2-1-9-6-3(2)4(7)8;/h1H,5H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWYISDHVBVRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424943 | |

| Record name | 4-Aminoisothiazole-3-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminoisothiazole-3-carboxylic acid hydrochloride | |

CAS RN |

72632-94-1 | |

| Record name | 4-Aminoisothiazole-3-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。